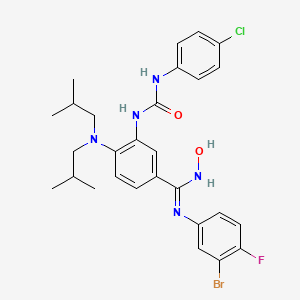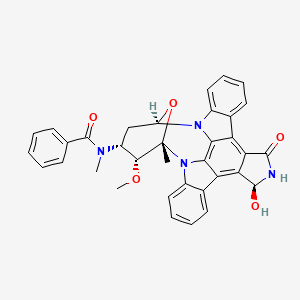
(S)-3-Hydroxy Midostaurin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Hydroxy Midostaurin is a derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin itself is known for its use in treating acute myeloid leukemia (AML) and advanced systemic mastocytosis. The (S)-3-Hydroxy variant is specifically characterized by the presence of a hydroxyl group at the third position in its structure, which can influence its pharmacological properties and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy Midostaurin typically involves the hydroxylation of midostaurin. This can be achieved through various chemical reactions, including:
Oxidation Reactions: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group.
Enzymatic Hydroxylation: Utilizing enzymes like cytochrome P450 to selectively hydroxylate the desired position.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride for halogenation, ammonia for amination.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes.
Substitution Products: Halogenated or aminated derivatives.
科学研究应用
(S)-3-Hydroxy Midostaurin has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacological properties.
Biology: Investigated for its interactions with various enzymes and receptors, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic effects in treating cancers and other diseases involving abnormal kinase activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用机制
(S)-3-Hydroxy Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases, including:
FLT3 (FMS-like tyrosine kinase 3): Involved in the proliferation of leukemic cells.
KIT (Proto-oncogene receptor tyrosine kinase): Plays a role in cell survival and proliferation.
PDGFR (Platelet-derived growth factor receptor): Involved in cell growth and development.
VEGFR (Vascular endothelial growth factor receptor): Plays a role in angiogenesis.
The inhibition of these kinases leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis, making this compound a potent antineoplastic agent .
相似化合物的比较
Midostaurin: The parent compound, known for its multi-targeted kinase inhibition.
Quizartinib: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A dual FLT3 and AXL inhibitor used in AML treatment.
Enasidenib: An isocitrate dehydrogenase 2 (IDH2) inhibitor used in AML treatment.
Ivosidenib: An isocitrate dehydrogenase 1 (IDH1) inhibitor used in AML treatment.
Uniqueness: (S)-3-Hydroxy Midostaurin is unique due to the presence of the hydroxyl group, which can influence its binding affinity and specificity towards different kinases. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound .
属性
CAS 编号 |
945260-14-0 |
|---|---|
分子式 |
C35H30N4O5 |
分子量 |
586.6 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33+,35+/m1/s1 |
InChI 键 |
ZZSBPGIGIUFJRA-AKIDMACVSA-N |
手性 SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
规范 SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



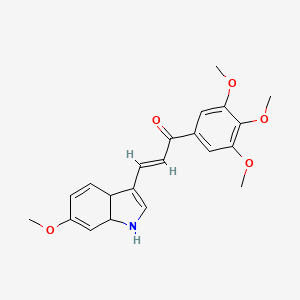
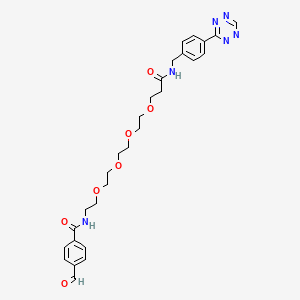


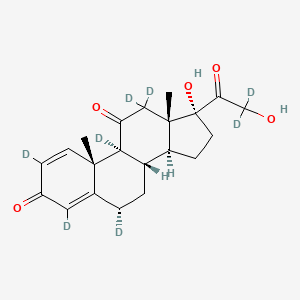
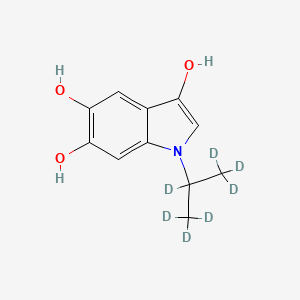

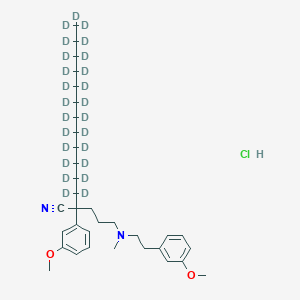
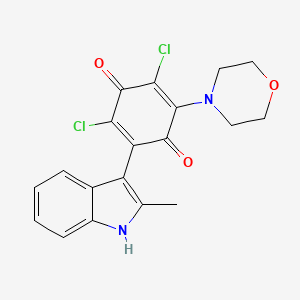
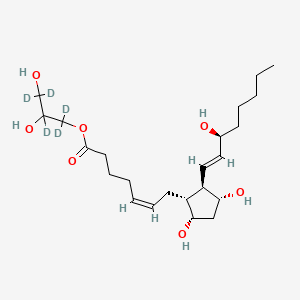
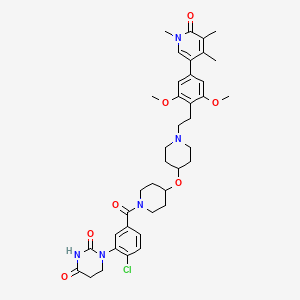
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
